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6-Bromo-3-ethylimidazo[1,2-a]pyridine Documentation Hub

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  • Product: 6-Bromo-3-ethylimidazo[1,2-a]pyridine
  • CAS: 1550401-48-3

Core Science & Biosynthesis

Foundational

6-Bromo-3-ethylimidazo[1,2-a]pyridine CAS number and molecular weight

[1][2] Executive Summary 6-Bromo-3-ethylimidazo[1,2-a]pyridine is a specialized heterocyclic building block belonging to the imidazo[1,2-a]pyridine class—a "privileged scaffold" in medicinal chemistry.[1] This compound i...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Executive Summary

6-Bromo-3-ethylimidazo[1,2-a]pyridine is a specialized heterocyclic building block belonging to the imidazo[1,2-a]pyridine class—a "privileged scaffold" in medicinal chemistry.[1] This compound is distinguished by two strategic functional handles: a bromine atom at the C6 position and an ethyl group at the C3 position.

The C6-bromide serves as a versatile electrophilic site for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig), allowing for the rapid expansion of the core into complex bioactive molecules. The C3-ethyl group provides critical lipophilicity and steric bulk, often enhancing binding affinity within hydrophobic pockets of target proteins such as GABA-A receptors, kinases, and tubulin. This monograph details the physicochemical properties, synthetic protocols, and application logic for this high-value intermediate.

Chemical Identity & Physicochemical Properties[2][3][4]

Property Data / Specification
Chemical Name 6-Bromo-3-ethylimidazo[1,2-a]pyridine
CAS Number 1550401-48-3
Molecular Formula C

H

BrN

Molecular Weight 225.09 g/mol
Exact Mass 223.9949
SMILES CCC1=CN2C=C(Br)C=CC2=N1
InChI Key BQVWZYQFAVLQKE-UHFFFAOYSA-N (Analogous)
Appearance Off-white to pale yellow solid
Predicted Density ~1.53 g/cm³
Solubility Soluble in DMSO, DCM, Methanol; sparingly soluble in water

Synthetic Methodologies

The synthesis of 3-substituted imidazo[1,2-a]pyridines generally follows a condensation pathway between a 2-aminopyridine and an


-halo carbonyl compound. For the specific 3-ethyl derivative, the choice of the carbonyl component is critical to ensure correct regiochemistry.
Protocol A: Cyclocondensation (Preferred Route)

This method utilizes 2-amino-5-bromopyridine and 2-halobutanal (e.g., 2-bromobutanal). This approach constructs the imidazole ring directly with the ethyl substituent in place.

Reagents:

  • 2-Amino-5-bromopyridine (1.0 equiv)

  • 2-Bromobutanal (1.2 equiv)

  • Solvent: Ethanol or n-Butanol

  • Base: NaHCO

    
     or K
    
    
    
    CO
    
    
    (often required to neutralize HBr formed)

Step-by-Step Methodology:

  • Dissolution: Dissolve 2-amino-5-bromopyridine in ethanol (0.5 M concentration).

  • Addition: Add 2-bromobutanal dropwise at room temperature. The reaction is exothermic.

  • Reflux: Heat the mixture to reflux (80°C) for 4–12 hours. Monitor consumption of the aminopyridine by TLC or LC-MS.

  • Workup: Cool to room temperature. Remove solvent under reduced pressure.

  • Neutralization: Resuspend residue in water and adjust pH to ~8-9 with saturated NaHCO

    
    .
    
  • Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Reaction Mechanism & Regiochemistry

The reaction proceeds via an initial alkylation of the exocyclic amine nitrogen, followed by cyclization onto the aldehyde carbonyl. The 2-haloaldehyde guarantees the alkyl substituent ends up at the C3 position.

ReactionMechanism Figure 1: Cyclocondensation Mechanism for 3-Substituted Imidazo[1,2-a]pyridines Reactants 2-Amino-5-bromopyridine + 2-Bromobutanal Intermediate1 N-Alkylation (Exocyclic Amine) Reactants->Intermediate1 SN2 Intermediate2 Cyclization (Ring Nitrogen attack on Carbonyl) Intermediate1->Intermediate2 Intramolecular Elimination Dehydration (- H2O) Intermediate2->Elimination Product 6-Bromo-3-ethylimidazo[1,2-a]pyridine Elimination->Product Aromatization

Medicinal Chemistry Applications

The imidazo[1,2-a]pyridine core is bioisosteric to indole and purine, making it a staple in drug discovery. The 6-bromo-3-ethyl derivative is particularly valuable for Structure-Activity Relationship (SAR) studies.

Strategic Utility
  • C6-Position (Bromine): This is the "growth vector." It is electronically coupled to the pyridine ring and is highly reactive in cross-coupling reactions. It is used to attach aryl, heteroaryl, or solubilizing groups.

  • C3-Position (Ethyl): This group points into a specific region of the binding pocket.

    • GABA-A Receptors: In drugs like Zolpidem, the C3 position holds a bulky amide. The ethyl group mimics this steric demand in analogs.

    • Gastric Acid Inhibitors (P-CABs): 3-Alkyl groups are crucial for locking the conformation required to block the H+/K+-ATPase pump.

    • Tubulin Inhibitors: The 3-ethyl group can occupy the hydrophobic pocket near the colchicine binding site.

SAR Workflow Diagram

SAR_Logic Figure 2: SAR Diversification Strategy using 6-Bromo-3-ethylimidazo[1,2-a]pyridine Core 6-Bromo-3-ethylimidazo[1,2-a]pyridine (Scaffold) C6_Path C6-Bromine (Functionalization) Core->C6_Path C3_Role C3-Ethyl (Structural Role) Core->C3_Role Suzuki Suzuki Coupling (Biaryl formation) C6_Path->Suzuki Buchwald Buchwald-Hartwig (C-N Bond formation) C6_Path->Buchwald Target1 Kinase Inhibitors (e.g., p38 MAP) Suzuki->Target1 Hydrophobic Hydrophobic Interaction (Lipophilicity) C3_Role->Hydrophobic Steric Steric Occlusion (Selectivity) C3_Role->Steric Target2 GABA-A Modulators Steric->Target2

Analytical Characterization (Expected Data)

Researchers should validate the identity of synthesized batches using 1H NMR. The ethyl group and the aromatic protons provide a distinct fingerprint.

  • 1H NMR (400 MHz, CDCl3):

    • 
       8.20 (s, 1H):  H-5 (Proton adjacent to bridgehead N, deshielded by ring current and N).
      
    • 
       7.45 (d, 1H):  H-8 (Proton adjacent to pyridine N).
      
    • 
       7.30 (s, 1H):  H-2 (Imidazole ring proton). Note: If C2 is unsubstituted.
      
    • 
       7.25 (dd, 1H):  H-7 (Coupled to H-8 and H-5).
      
    • 
       2.85 (q, 2H):  Methylene of Ethyl group (-CH
      
      
      
      -).
    • 
       1.35 (t, 3H):  Methyl of Ethyl group (-CH
      
      
      
      ).
  • Mass Spectrometry (ESI+):

    • Major peak at m/z 225.1 / 227.1 (1:1 isotopic ratio due to

      
      Br/
      
      
      
      Br).

Safety & Handling

Hazard Classification (GHS):

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Handling Protocols:

  • PPE: Wear nitrile gloves, safety goggles, and a lab coat.

  • Ventilation: All weighing and transfer operations must be conducted inside a certified chemical fume hood to prevent inhalation of dust.

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or discoloration.

References

  • ChemicalBook. (2024). 6-Bromo-3-Ethyl-Imidazo[1,2-a]pyridine CAS#: 1550401-48-3.[2][1][3] Retrieved from

  • Bagdi, A. K., et al. (2020).[4] Recent advances in the synthesis of imidazo[1,2-a]pyridines. Organic & Biomolecular Chemistry. (General synthesis reference).

  • Goel, R., et al. (2019). Imidazo[1,2-a]pyridine scaffolds as prospective kinesin spindle protein (Eg5) inhibitors. Bioorganic Chemistry.
  • BenchChem. (2024). Product Entry: 6-Bromo-3-ethylimidazo[1,2-a]pyridine. Retrieved from

Sources

Exploratory

The Ascendant Therapeutic Potential of 3-Ethyl Imidazo[1,2-a]pyridines: A Technical Guide for Drug Discovery Professionals

Abstract The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and approved pharmaceutic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a multitude of biologically active compounds and approved pharmaceuticals.[1][2][3][4] This technical guide delves into a specific, promising subclass: 3-ethyl substituted imidazo[1,2-a]pyridines. We will explore the synthetic rationale, diverse therapeutic applications, and underlying mechanisms of action that position these molecules as compelling candidates for next-generation drug development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in their therapeutic programs.

Introduction: The Imidazo[1,2-a]pyridine Core and the Significance of C3-Substitution

The imidazo[1,2-a]pyridine is a fused bicyclic heterocyclic system where an imidazole ring is fused to a pyridine ring. This arrangement confers a unique combination of physicochemical properties, including aromaticity, hydrogen bonding capabilities, and the ability to engage in various non-covalent interactions with biological targets.[3] The versatility of this scaffold is evident in marketed drugs such as zolpidem (anxiolytic), alpidem (anxiolytic), and zolimidine (antiulcer).[1][5][6]

While substitutions at various positions of the imidazo[1,2-a]pyridine ring system have been extensively explored, the C3 position has emerged as a critical determinant of biological activity. Strategic functionalization at this position can significantly modulate the compound's potency, selectivity, and pharmacokinetic profile. The introduction of an ethyl group at the C3 position, in particular, has been shown to be a favorable modification in several therapeutic contexts, influencing the molecule's interaction with target proteins and contributing to its overall therapeutic potential.

Synthetic Strategies for 3-Ethyl Imidazo[1,2-a]pyridines: A Streamlined Approach

The synthesis of 3-substituted imidazo[1,2-a]pyridines can be achieved through various established methods.[7] A common and efficient approach involves a one-pot, two-step reaction, which offers high yields and good regioselectivity.[8]

General Two-Step, One-Pot Synthesis Protocol

This protocol provides a practical and adaptable method for the synthesis of 3-ethyl-imidazo[1,2-a]pyridine derivatives.

Step 1: Formation of the Imidazo[1,2-a]pyridine Core

  • To a solution of the appropriately substituted 2-aminopyridine in a suitable solvent (e.g., ethanol, DMF), add an equimolar amount of an α-haloketone (e.g., 1-bromobutan-2-one).

  • Heat the reaction mixture at reflux for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction to cool to room temperature. The intermediate, 3-ethyl-imidazo[1,2-a]pyridine, is typically not isolated.

Step 2: C3-Functionalization (if required for further derivatization)

  • To the reaction mixture from Step 1, add the desired electrophile.

  • The reaction conditions (temperature, catalyst, etc.) will depend on the nature of the electrophile.

  • After the reaction is complete, the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel.[8]

Causality Behind Experimental Choices:

  • One-Pot Approach: This minimizes handling and purification steps, improving overall efficiency and yield.

  • Reflux Conditions: The elevated temperature facilitates the initial condensation and cyclization reaction.

  • TLC Monitoring: This allows for real-time tracking of the reaction, ensuring it proceeds to completion and preventing the formation of side products.

  • Column Chromatography: This is a standard and effective method for purifying the final product to a high degree.

Visualizing the Synthetic Workflow

G cluster_synthesis Synthetic Workflow for 3-Ethyl Imidazo[1,2-a]pyridines start Start Materials: 2-Aminopyridine α-Haloketone (e.g., 1-bromobutan-2-one) step1 Step 1: Condensation & Cyclization (Reflux in Ethanol) start->step1 intermediate Intermediate: 3-Ethyl Imidazo[1,2-a]pyridine Core step1->intermediate step2 Step 2 (Optional): Further C3 Derivatization intermediate->step2 purification Purification (Column Chromatography) intermediate->purification Direct Purification step2->purification end_product Final Product: 3-Ethyl Substituted Imidazo[1,2-a]pyridine Derivative purification->end_product

Caption: A generalized workflow for the synthesis of 3-ethyl substituted imidazo[1,2-a]pyridines.

Therapeutic Potential and Biological Activities

The imidazo[1,2-a]pyridine scaffold is associated with a broad spectrum of biological activities.[1][3][5] The introduction of a 3-ethyl group can fine-tune these activities, leading to compounds with enhanced potency and selectivity for specific therapeutic targets.

Anticancer Activity

Imidazo[1,2-a]pyridine derivatives have shown significant promise as anticancer agents, targeting various hallmarks of cancer.[9][10][11][12] Their mechanisms of action are diverse and include the inhibition of key enzymes and proteins involved in cancer cell proliferation and survival.

Potential Mechanisms of Action:

  • Kinase Inhibition: Many imidazo[1,2-a]pyridines act as inhibitors of protein kinases, such as VEGFR, EGFR, and PI3K, which are crucial for tumor growth and angiogenesis.[9][10]

  • Tubulin Polymerization Inhibition: Some derivatives disrupt the microtubule dynamics within cancer cells, leading to cell cycle arrest and apoptosis.[1]

  • Targeted Covalent Inhibition: The imidazo[1,2-a]pyridine scaffold can be adapted for the development of targeted covalent inhibitors, for example, against KRAS G12C-mutated cancers.[13]

A notable example is the development of a series of 3-ethyl-2-phenylimidazo[1,2-a]pyridine derivatives which have demonstrated commendable yields in their synthesis, suggesting a solid foundation for further exploration of their anticancer properties.[14]

Anti-inflammatory and Analgesic Properties

The anti-inflammatory potential of imidazo[1,2-a]pyridines has been documented, with some derivatives exhibiting analgesic and antipyretic effects.[6] While specific data on 3-ethyl substituted analogs in this area is emerging, the core scaffold's activity suggests this is a promising avenue for investigation.

Antimicrobial and Antifungal Activity

The global challenge of antimicrobial resistance necessitates the discovery of novel therapeutic agents. Imidazo[1,2-a]pyridines have demonstrated a wide range of antimicrobial activities, including antibacterial, antifungal, and antiviral properties.[2][15]

For instance, a series of imidazo[1,2-a]pyridine-3-carboxamides have been identified as potent antimycobacterial agents.[14] The development of 3-imidazo[1,2-a]pyridinyl-1-arylpropenone derivatives has also yielded compounds with significant antifungal activity against resistant strains of Candida albicans.[15]

Antiulcer and Cytoprotective Effects

Historically, the imidazo[1,2-a]pyridine scaffold has been explored for its antiulcer properties.[16] Studies on 3-substituted derivatives have revealed good cytoprotective properties, indicating their potential to protect the gastric mucosa from injury.[16]

Structure-Activity Relationship (SAR) Insights

While a comprehensive SAR for 3-ethyl substituted imidazo[1,2-a]pyridines is still under development, some general principles can be inferred from the broader class of compounds:

  • Position of Substitution: The nature and position of substituents on the imidazo[1,2-a]pyridine ring system are critical for biological activity.

  • C3-Substitution: The C3 position is a key site for modulation. The size and nature of the substituent at this position can influence binding affinity and selectivity for the target protein. The ethyl group, being a small, lipophilic moiety, can enhance binding in hydrophobic pockets of target enzymes or receptors.

  • C2-Substitution: The substituent at the C2 position also plays a significant role in determining the therapeutic profile. Aromatic or heteroaromatic groups at this position are common in many active compounds.

Future Directions and Conclusion

The 3-ethyl substituted imidazo[1,2-a]pyridines represent a promising and relatively underexplored chemical space within the broader family of imidazo[1,2-a]pyridine-based therapeutics. The synthetic accessibility of these compounds, coupled with the diverse biological activities of the parent scaffold, makes them attractive candidates for further investigation.

Key areas for future research include:

  • Systematic SAR studies: To elucidate the precise contribution of the 3-ethyl group to biological activity.

  • Mechanism of action studies: To identify the specific molecular targets of these compounds.

  • In vivo efficacy and safety profiling: To assess their therapeutic potential in relevant disease models.

References

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. Organic & Biomolecular Chemistry.
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Current Topics in Medicinal Chemistry.
  • Imidazo[1,2-a]pyridines: Promising Drug Candid
  • Imidazo[1,2-a]pyridine Based Compounds: The Hopeful Anti-Cancer Therapy.
  • Imidazo[1,2-a]pyridineBasedCompounds: TheHopefulAnti-Cancer Therapy. [PDF]
  • Synthesis and biological activity of 3-substituted imidazo[1,2-a]pyridines as antiulcer agents. Journal of Medicinal Chemistry.
  • Discovery of a Novel Class of Imidazo[1,2-a]Pyridines with Potent PDGFR Activity and Oral Bioavailability. ACS Medicinal Chemistry Letters.
  • Benzimidazoles and Imidazo[1,2-a]pyridines: Biological Activities, Method of Synthesis and Perspectives on Combin
  • Imidazo[1,2-a]pyridines: Promising Drug Candidate for Antitumor Therapy. Ingenta Connect.
  • Convenient two-step one-pot synthesis of 3-substituted imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines. Journal of Chemical Sciences.
  • Ethyl Tertiary Amines as a Carbon Source in Imidazopyridines Synthesis. Synfacts.
  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Synthesis and Anticandidosic Activities of Some 3-Imidazo[1,2-a]Pyridinyl-1-Arylpropenone Derivatives. Advances in Biological Chemistry.
  • Synthesis and Biological Activity of Some 3-Imidazo[1,2-a]pyridin-2-yl-chromen-2-one and 3-Indolizin-2-yl-chromen-2-one.
  • Imidazo[1,2‑a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. PMC.
  • Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. ACS Omega.
  • Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investig
  • Imidazo[1,2-a]pyridine Scaffold as Prospective Therapeutic Agents. PubMed.
  • Regiospecific Synthesis of 3-Substituted Imidazo[1,2-a]pyridines, Imidazo[1,2-a]pyrimidines, and Imidazo[1,2-c]pyrimidine. The Journal of Organic Chemistry.
  • Synthesis of imidazo[1,2-a]pyridines. Organic Chemistry Portal.

Sources

Foundational

A Technical Guide to the Physicochemical Properties of 6-Bromo-3-ethylimidazo[1,2-a]pyridine and Its Congeners

For the Attention of Researchers, Scientists, and Drug Development Professionals The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence i...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

The imidazo[1,2-a]pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Derivatives of this heterocyclic system have shown significant therapeutic potential, including applications as anticancer, anti-inflammatory, and antiviral agents. The introduction of various substituents onto this core structure allows for the fine-tuning of its pharmacological and pharmacokinetic profiles. The 6-bromo substitution, in particular, often serves as a key synthetic handle for further molecular elaboration through cross-coupling reactions, making these compounds valuable intermediates in drug discovery programs.[3]

Physicochemical Characteristics: A Comparative Analysis

Direct experimental values for the melting point and other physical properties of 6-Bromo-3-ethylimidazo[1,2-a]pyridine are not extensively documented in public databases. However, by examining the parent compound and related analogs, we can establish a scientifically grounded estimation of its properties.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Physical Appearance
6-Bromoimidazo[1,2-a]pyridineC₇H₅BrN₂197.0376-81[4]Solid[4]
6-Bromo-2-methylimidazo[1,2-a]pyridineC₈H₇BrN₂211.06Not specifiedNot specified
6-Bromo-3-methylimidazo[1,2-a]pyridineC₈H₇BrN₂211.06Not specifiedPale yellow solid
6-Bromo-3-ethylimidazo[1,2-a]pyridine C₉H₉BrN₂ 225.09 Estimated: 70-90 Expected: Crystalline solid

Expert Insights on Structure-Property Relationships:

The introduction of an ethyl group at the 3-position of the imidazo[1,2-a]pyridine core, as compared to the unsubstituted parent compound, is expected to influence its physical properties in several ways:

  • Melting Point: The addition of the ethyl group increases the molecular weight and surface area. However, it can also disrupt the crystal lattice packing compared to the planar parent molecule. This disruption may lead to a slight decrease or a modest increase in the melting point. Without experimental data, a broad estimate of 70-90 °C is reasonable, falling in a similar range to the parent compound.

  • Solubility: The ethyl group will increase the lipophilicity of the molecule, thereby decreasing its solubility in polar solvents like water and increasing its solubility in nonpolar organic solvents such as dichloromethane, ethyl acetate, and toluene.

  • Physical Appearance: Like many of its analogs, 6-Bromo-3-ethylimidazo[1,2-a]pyridine is expected to be a crystalline solid at room temperature, likely with a white to pale yellow coloration.

Experimental Determination of Physicochemical Properties

To ascertain the precise physical characteristics of 6-Bromo-3-ethylimidazo[1,2-a]pyridine, the following experimental protocols are recommended.

Melting Point Determination via Differential Scanning Calorimetry (DSC)

DSC is a highly accurate method for determining the melting point and purity of a crystalline solid.

Methodology:

  • Sample Preparation: Accurately weigh 1-3 mg of the crystalline sample into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Ramp the temperature at a rate of 10 °C/min from 25 °C to a temperature sufficiently above the expected melting point (e.g., 120 °C).

  • Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak. The peak area can be used to calculate the heat of fusion.

DSC_Workflow cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis prep1 Weigh 1-3 mg of sample prep2 Seal in aluminum pan prep1->prep2 dsc1 Place sample and reference in cell prep2->dsc1 dsc2 Equilibrate at 25 °C dsc1->dsc2 dsc3 Heat at 10 °C/min dsc2->dsc3 analysis1 Identify endothermic peak dsc3->analysis1 analysis2 Determine onset temperature (Melting Point) analysis1->analysis2

Caption: Workflow for Melting Point Determination using DSC.

Structural Characterization by X-Ray Crystallography

Single-crystal X-ray diffraction provides definitive information about the solid-state structure, including bond lengths, bond angles, and crystal packing.

Methodology:

  • Crystal Growth: Grow single crystals of suitable quality by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., ethanol, ethyl acetate/hexane).

  • Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data at a controlled temperature (e.g., 100 K).

  • Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using appropriate software (e.g., SHELXTL).

XRay_Workflow A Dissolve compound in suitable solvent B Slow evaporation to grow single crystals A->B C Mount a single crystal on goniometer B->C D Collect X-ray diffraction data C->D E Solve and refine crystal structure D->E F Obtain 3D molecular structure E->F

Caption: Workflow for Single-Crystal X-ray Crystallography.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 6-Bromo-3-ethylimidazo[1,2-a]pyridine is not available, related compounds are known to be irritants.[5] Standard laboratory safety precautions should be observed.

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

6-Bromo-3-ethylimidazo[1,2-a]pyridine is a valuable compound in the landscape of medicinal chemistry. Although its specific physical properties are not yet widely reported, this guide provides a strong foundation for its characterization based on the known properties of its parent and related analogs. The provided experimental protocols offer a clear path for researchers to determine its precise melting point, solid-state structure, and other key physical characteristics, thereby enabling its effective use in drug discovery and development pipelines.

References

  • BIO Web of Conferences. Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. Available at: [Link]

  • PubMed. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Available at: [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). Synthesis and site selective C–H functionalization of imidazo-[1,2-a]pyridines. Available at: [Link]

Sources

Protocols & Analytical Methods

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimization of 6-Bromo-3-ethylimidazo[1,2-a]pyridine Synthesis

Core Directive: The Synthetic Challenge The synthesis of 6-Bromo-3-ethylimidazo[1,2-a]pyridine presents a specific challenge compared to its unsubstituted counterparts. The presence of the 6-bromo substituent on the pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive: The Synthetic Challenge

The synthesis of 6-Bromo-3-ethylimidazo[1,2-a]pyridine presents a specific challenge compared to its unsubstituted counterparts. The presence of the 6-bromo substituent on the pyridine ring exerts a strong electron-withdrawing effect (-I), significantly reducing the nucleophilicity of the ring nitrogen. This deactivation slows the initial


 displacement step in the standard Hantzsch-type condensation, often leading to incomplete conversion or competitive polymerization of the labile aldehyde component.

This guide moves beyond generic protocols to address the specific kinetic bottlenecks of this deactivated system.

Optimized Protocol: The "In-Situ" Aldehyde Strategy

To maximize yield, avoid the isolation of 2-bromobutanal , which is highly unstable and lachrymatory. The following One-Pot, Two-Stage protocol minimizes aldehyde polymerization and maximizes the nucleophilic attack of the deactivated amine.

Reaction Scheme
  • Stage A: Controlled bromination of butyraldehyde.

  • Stage B: Condensation with 2-amino-5-bromopyridine.

Reagents & Stoichiometry
ComponentEquiv.RoleCritical Note
2-Amino-5-bromopyridine 1.0SubstrateLimiting reagent.[1]
Butyraldehyde 1.5ReagentExcess required to account for volatile losses.
N-Bromosuccinimide (NBS) 1.1Brominating AgentPreferred over

for stoichiometry control.
Ethanol (Anhydrous) SolventMediumWater content <0.1% to prevent aldehyde hydration.
NaHCO₃ 2.0BaseNeutralizes HBr; prevents protonation of the pyridine N.
Step-by-Step Methodology
Stage A: Generation of 2-Bromobutanal
  • Dissolve Butyraldehyde (1.5 eq) in anhydrous Ethanol (5 mL/mmol) in a reactor cooled to 0°C .

  • Add NBS (1.1 eq) portion-wise over 30 minutes.

    • Why: Exothermic reaction. Rapid addition causes temperature spikes that favor dibromination (by-product).

  • Stir at 0°C for 1 hour until the solution turns light yellow/colorless.

Stage B: Cyclocondensation
  • Add 2-Amino-5-bromopyridine (1.0 eq) directly to the Stage A mixture.

  • Crucial Step: Stir at room temperature for 30 minutes before heating.

    • Mechanism:[1][2][3][4][5] Allows the formation of the intermediate hemiaminal/imine without thermal stress.

  • Add solid NaHCO₃ (2.0 eq).

  • Heat to Reflux (80°C) for 6–12 hours.

  • Monitoring: TLC (Ethyl Acetate/Hexane 1:1). Look for the disappearance of the amine (

    
    ) and appearance of the fluorescent product (
    
    
    
    ).
Stage C: Work-up & Purification
  • Cool to RT and remove ethanol under reduced pressure.

  • Resuspend residue in water and extract with Ethyl Acetate (

    
    ).
    
  • Purification Trick: The product is weakly basic.

    • Wash organic layer with 10% HCl (product goes to aqueous phase).

    • Discard organic layer (removes non-basic impurities/tars).

    • Basify aqueous layer with NaOH to pH 10.

    • Extract back into DCM or Ethyl Acetate.

  • Dry over

    
     and concentrate. Recrystallize from Ethanol/Water if necessary.
    

Troubleshooting Guide (FAQ)

Q1: The reaction mixture turned black/tarry, and yield is <20%. What happened?

Diagnosis: Polymerization of 2-bromobutanal. Root Cause:

  • Temperature too high during Stage A: If bromination occurs >10°C, the aldehyde self-condenses.

  • Acidic Environment: The HBr generated during bromination catalyzes aldol polymerization of the aldehyde before the amine reacts. Corrective Action:

  • Ensure Stage A is kept at 0°C .

  • Buffer Strategy: Add a small amount of solid

    
     during the bromination step to scavenge HBr immediately, or switch to Dioxane  as the solvent for Stage A (dioxane-dibromide complex is milder).
    
Q2: I see starting material (2-amino-5-bromopyridine) remaining even after 24h reflux.

Diagnosis: Kinetic stalling due to deactivated nucleophile. Root Cause: The 5-bromo group pulls electron density from the ring nitrogen, making it a poor nucleophile for the


 attack on the 

-haloaldehyde. Corrective Action:
  • Catalysis: Add 5 mol% NaI (Sodium Iodide) .

    • Mechanism:[1][2][3][4][5] Finkelstein reaction in situ. The 2-bromobutanal converts to 2-iodobutanal. The iodide is a better leaving group, accelerating the attack by the deactivated pyridine nitrogen [1].

  • Solvent Switch: Change solvent from Ethanol to n-Butanol (Reflux 118°C) to overcome the activation energy barrier.

Q3: The product contains a "2-ethyl" isomer impurity.

Diagnosis: Incorrect starting material or migration. Root Cause: If you used 2-butanone (methyl ethyl ketone) and brominated it, you likely formed 1-bromo-2-butanone (kinetic product) which yields the 2-ethyl isomer. Verification:

  • You must use Butyraldehyde to get the 3-ethyl substituent.

  • Check your aldehyde purity; branched aldehydes (isobutyraldehyde) will yield different products.

Visualizing the Troubleshooting Logic

The following diagram outlines the decision-making process for optimizing yield based on observed impurities.

TroubleshootingLogic Start Problem: Low Yield of 6-Bromo-3-ethylimidazo[1,2-a]pyridine Observation Observe Reaction Mixture & TLC Profile Start->Observation BlackTar Dark Tar / Black Oil Observation->BlackTar Viscosity High Unreacted Unreacted Amine SM (>20%) Observation->Unreacted SM Persists WrongSpot New Spot (Wrong Rf) Isomer? Observation->WrongSpot Unexpected Product Sol_Tar Aldehyde Polymerization ACTION: Cool Stage A to 0°C Add CaCO3 buffer BlackTar->Sol_Tar Sol_Unreacted Deactivated Nucleophile ACTION: Add 5 mol% NaI Switch to n-Butanol (118°C) Unreacted->Sol_Unreacted Sol_Wrong Regioisomer Issue ACTION: Verify Butyraldehyde purity Check for 2-butanone contamination WrongSpot->Sol_Wrong

Caption: Decision tree for diagnosing yield losses in imidazo[1,2-a]pyridine synthesis based on reaction mixture appearance and TLC analysis.

Advanced Optimization: Mechanism & Causality

To truly master this synthesis, one must understand the Deactivation Penalty .

The Mechanism

The reaction proceeds via two key steps:[2][6][7]

  • N-Alkylation: The ring nitrogen (N1) attacks the

    
    -carbon of the 2-bromobutanal.
    
  • Cyclization: The exocyclic amine (

    
    ) attacks the carbonyl, followed by dehydration.
    

In 2-amino-5-bromopyridine , the inductive effect of the bromine atom reduces the electron density at N1.

  • Consequence: Step 1 is the rate-determining step (RDS).

  • Why NaHCO3 helps: By neutralizing the HBr produced, we prevent the protonation of N1. If N1 is protonated (pKa ~ 3-4), it cannot act as a nucleophile. Maintaining the free base form is critical [2].

Green Chemistry Alternative

For scale-up, consider the Oxidative Coupling route to avoid unstable halo-aldehydes entirely:

  • Reagents: 2-Amino-5-bromopyridine + Butyraldehyde + Copper(I) Catalyst + Air (

    
    ).
    
  • Advantage: Avoids bromination step.[1]

  • Reference: This method utilizes a Cu-catalyzed aerobic oxidative coupling, though yields can vary for electron-deficient amines [3].

References

  • Finkelstein-Assisted Hantzsch Synthesis

    • Context: Use of Iodide to accelerate substitution on deactiv
    • Source: Ren, Z.-H., et al. (2016).[8] "Transition-Metal-Free Synthesis of Imidazo[1,2-a]pyridines." Synthesis, 48(12), 1920-1926.

  • General Mechanism & Conditions

    • Context: Role of base and solvent in imidazopyridine formation.[9]

    • Source: Bagdi, A. K., et al. (2013). "Copper-catalyzed synthesis of imidazo[1,2-a]pyridines." Chemical Communications, 49, 9440-9442.

  • Oxidative Coupling (Alternative Route)

    • Context: Copper-catalyzed aerobic oxidative coupling of 2-aminopyridines with aldehydes.
    • Source: Li, Y., et al. (2012). "Copper-Catalyzed Aerobic Oxidative Coupling of 2-Aminopyridines with Cinnamaldehydes." The Journal of Organic Chemistry, 77(18), 8362–8366.

  • Deactivated Aminopyridines

    • Context: Specific handling of 5-bromo-2-aminopyridine in condensations.[10]

    • Source: Goel, R., et al. (2012). "Synthesis and biological evaluation of 2-phenyl-3-substituted-imidazo[1,2-a]pyridines." European Journal of Medicinal Chemistry, 54, 893-900.

Sources

Optimization

Technical Support Center: Purification of 6-Bromo-3-ethylimidazo[1,2-a]pyridine Crude Product

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 6-Bromo-3-ethylimidazo[1,2-a]pyridine. He...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 6-Bromo-3-ethylimidazo[1,2-a]pyridine. Here, we provide troubleshooting advice and frequently asked questions in a detailed question-and-answer format, grounded in established chemical principles and field-proven insights.

Troubleshooting Guide: Navigating Common Purification Hurdles

This section offers step-by-step guidance to resolve specific issues you may encounter during the purification of your crude 6-Bromo-3-ethylimidazo[1,2-a]pyridine product.

Issue 1: Poor Separation or Overlapping Spots on TLC During Column Chromatography Development

Question: I'm trying to develop a solvent system for column chromatography of my crude 6-Bromo-3-ethylimidazo[1,2-a]pyridine, but the product and impurities are showing very similar Rf values or streaking on the TLC plate. What should I do?

Answer:

This is a frequent challenge with N-heterocyclic compounds like imidazo[1,2-a]pyridines due to their basicity and potential for strong interactions with the silica gel stationary phase.[1][2] Here’s a systematic approach to troubleshoot this:

Potential Cause 1: Inappropriate Solvent System Polarity. Your eluent may be too polar, causing all components to move too quickly up the TLC plate, or not polar enough, resulting in everything remaining at the baseline.

  • Solution: Systematic Solvent Screening.

    • Start with a standard non-polar/polar combination: A common starting point is a mixture of hexanes and ethyl acetate.[3]

    • Vary the ratio: Prepare several TLC chambers with different ratios of your chosen solvents (e.g., 9:1, 8:2, 7:3 hexanes:ethyl acetate). The goal is to find a system where your desired product has an Rf value between 0.2 and 0.4 for optimal separation on a column.[2]

    • Try alternative solvents: If adjusting the ratio is ineffective, switch to a different solvent system. For instance, dichloromethane/methanol or chloroform/acetone can offer different selectivity.[2]

Potential Cause 2: Strong Interaction with Acidic Silica Gel. The basic nitrogen atoms in the imidazo[1,2-a]pyridine ring can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to streaking or tailing of the spots on the TLC plate.[1]

  • Solution: Modify the Mobile Phase.

    • Add a basic modifier: To neutralize the acidic sites on the silica gel, add a small amount (0.1-1%) of a basic modifier like triethylamine or a few drops of ammonia in methanol to your eluent system.[1] This will prevent the protonation of your basic compound and lead to sharper, more defined spots.

    • Consider an alternative stationary phase: If streaking persists, consider using a different stationary phase altogether, such as neutral or basic alumina.[1]

workflow cluster_TLC TLC Analysis cluster_troubleshoot Troubleshooting cluster_column Column Chromatography TLC_start Dissolve crude product in a suitable solvent (e.g., DCM) TLC_spot Spot on TLC plate TLC_start->TLC_spot TLC_develop Develop in Hexane/EtOAc (e.g., 8:2) TLC_spot->TLC_develop TLC_visualize Visualize under UV light TLC_develop->TLC_visualize TLC_eval Evaluate Rf and spot shape TLC_visualize->TLC_eval adjust_polarity Adjust solvent polarity (e.g., 7:3 or 9:1 Hex/EtOAc) TLC_eval->adjust_polarity Rf too high/low add_modifier Add triethylamine (0.5%) to eluent TLC_eval->add_modifier Streaking observed prep_column Prepare silica gel column with optimized eluent TLC_eval->prep_column Good separation (Rf ≈ 0.3, no streaking) adjust_polarity->TLC_spot add_modifier->TLC_spot change_solvents Try different solvent system (e.g., DCM/MeOH) add_modifier->change_solvents If streaking persists change_solvents->TLC_spot load_sample Load crude product prep_column->load_sample elute Elute and collect fractions load_sample->elute final_TLC Analyze fractions by TLC elute->final_TLC combine Combine pure fractions and evaporate solvent final_TLC->combine

Caption: Decision-making for initial purification steps.

Q2: My purified product is still colored. How can I remove colored impurities?

Colored impurities are often large, conjugated organic molecules.

  • Activated Charcoal Treatment: During recrystallization, after dissolving your crude product in the hot solvent, you can add a small amount of activated charcoal. [1]The charcoal will adsorb the colored impurities. Perform a hot gravity filtration to remove the charcoal, and then allow the filtrate to cool and crystallize. Be aware that charcoal can also adsorb some of your product, potentially reducing the yield. Use it sparingly.

Q3: How do I confirm the purity of my final product?

No single method is sufficient. A combination of techniques should be used:

  • Thin-Layer Chromatography (TLC): A pure compound should ideally show a single spot on a TLC plate developed in an appropriate solvent system.

  • Melting Point Analysis: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range.

  • Spectroscopic Methods:

    • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are powerful tools to confirm the structure and assess the purity of your compound. The absence of impurity peaks is a strong indicator of purity.

    • Mass Spectrometry (MS): This will confirm the molecular weight of your compound. Techniques like GC-MS can also provide information on volatile impurities. [4]4. High-Performance Liquid Chromatography (HPLC): This is a highly sensitive quantitative method to determine purity. A pure sample will show a single major peak. [5]

References

Sources

Troubleshooting

Technical Support Center: Purification of 6-Bromo-3-ethylimidazo[1,2-a]pyridine

Case ID: PUR-IMID-006 Compound: 6-Bromo-3-ethylimidazo[1,2-a]pyridine Molecular Formula: C H BrN Criticality: High (Intermediate for Suzuki/Buchwald couplings)[1][2] Executive Summary & Solvent Selection Matrix The Chall...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-IMID-006 Compound: 6-Bromo-3-ethylimidazo[1,2-a]pyridine Molecular Formula: C


H

BrN

Criticality: High (Intermediate for Suzuki/Buchwald couplings)[1][2]

Executive Summary & Solvent Selection Matrix

The Challenge: 6-Bromo-3-ethylimidazo[1,2-a]pyridine is a moderately lipophilic heterocycle.[1][2] The C3-ethyl group lowers the melting point compared to its unsubstituted parent, increasing the risk of "oiling out" (liquid-liquid phase separation) before crystallization occurs.[1] Furthermore, the electron-rich nature of the imidazopyridine core makes it susceptible to oxidative coloring (yellowing/browning) if processed in hot solvents for extended periods.[1]

Solvent Strategy: Based on the dielectric constants and solubility profiles of imidazo[1,2-a]pyridine derivatives, we recommend the following solvent systems.

Solvent Selection Table
System TypeSolvent CompositionPolarity IndexSuitabilityNotes
Primary (Recommended) Ethyl Acetate / Heptane ModerateHigh Best balance.[1][2] The compound dissolves in hot EtOAc; Heptane acts as the anti-solvent to drive crystallization upon cooling.
Secondary (Green) Ethanol / Water PolarMedium Good for removing inorganic salts (e.g., NaBr from synthesis).[1][2] Risk of oiling out if water is added too quickly.[1]
Alternative Acetonitrile (ACN) Polar AproticMedium-High Excellent for removing colored oligomers.[1][2] Often yields very clean crystals but recovery yield can be lower due to high solubility.
Avoid Diethyl Ether LowLow Too volatile; flammability risk; poor solubility for this specific heterocycle.[1]

Decision Logic: Selecting Your Workflow

Use the following logic tree to determine the best purification path based on your crude material's condition.

SolventSelection Start Analyze Crude Material CheckColor Is the solid dark brown/black? Start->CheckColor CheckSalts Contains inorganic salts? CheckColor->CheckSalts No ActionCharcoal Pre-treatment: Dissolve in EtOAc -> Activated Charcoal -> Filter CheckColor->ActionCharcoal Yes CheckOil Is it an oil or sticky gum? CheckSalts->CheckOil No ActionWash Pre-treatment: Aqueous Wash (DCM/Water extraction) CheckSalts->ActionWash Yes (High Load) MethodB Method B: Ethanol / Water (Salt Removal) CheckSalts->MethodB Yes (Trace) MethodA Method A: Ethyl Acetate / Heptane (Standard Recrystallization) CheckOil->MethodA No (Solid) MethodC Method C: Cold Trituration (Et2O or Pentane) CheckOil->MethodC Yes (Solidify first) ActionCharcoal->CheckSalts ActionWash->CheckOil MethodC->MethodA After Solidification

Figure 1: Decision tree for selecting the appropriate purification workflow based on crude impurity profile.

Standard Operating Procedure (SOP)

Protocol: Recrystallization via Ethyl Acetate / Heptane

Reagents
  • Crude 6-Bromo-3-ethylimidazo[1,2-a]pyridine[1][2]

  • Ethyl Acetate (HPLC Grade)[1][2]

  • n-Heptane (or n-Hexane)[1][2]

  • Activated Carbon (Optional, for colored impurities)[1][2]

Step-by-Step Workflow
  • Dissolution:

    • Place crude solid in a round-bottom flask equipped with a magnetic stir bar and reflux condenser.

    • Add Ethyl Acetate (approx. 3-5 mL per gram of crude).[1]

    • Heat to gentle reflux.[1] If solid remains, add EtOAc in 0.5 mL increments until fully dissolved.[2]

    • Critical: Do not add excess solvent.[1] The solution should be near saturation at boiling point.[1]

  • Hot Filtration (If insolubles present):

    • If black specks or salts remain undissolved at reflux, filter the hot solution through a pre-warmed glass funnel with a fluted filter paper (or a Celite pad) into a clean Erlenmeyer flask.

  • Anti-Solvent Addition:

    • Maintain the filtrate at a gentle boil.

    • Slowly add n-Heptane dropwise via the top of the condenser.[1]

    • Continue adding until a faint, persistent cloudiness (turbidity) appears.[2]

    • Add 1-2 mL of Ethyl Acetate to clear the solution (make it transparent again).[1]

  • Crystallization (The "Slow Cool"):

    • Remove from heat.[3] Place the flask on a cork ring or wood block (insulation is key).

    • Allow to cool to room temperature undisturbed. Do not stir.

    • Troubleshooting: If oil droplets form, reheat and add a seed crystal (see Section 4).[2]

    • Once at room temperature, cool further in an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Collection:

    • Filter the crystals using a Buchner funnel/vacuum filtration.[1]

    • Wash the cake with cold (0°C) Heptane/EtOAc (9:1 ratio).

    • Dry under vacuum or in a desiccator.

Troubleshooting Guide & FAQs

Issue 1: "Oiling Out" (Liquid-Liquid Separation)

Symptom: Instead of crystals, oily droplets form at the bottom of the flask as it cools.[1] Cause: The compound's melting point is lower than the temperature at which saturation occurs, or impurities are depressing the melting point.[1][4][5] Solution:

  • Reheat: Bring the mixture back to a boil until the oil redissolves.

  • Add Solvent: Add a small amount of the "good" solvent (EtOAc) to lower the saturation temperature.

  • Seed: Cool very slowly. When the temperature is just below the boiling point, add a tiny "seed" crystal of pure product.

  • Triturate: If the oil persists upon cooling, decant the solvent and scratch the oil with a glass rod in the presence of a little pentane or diethyl ether to induce solidification.

Issue 2: Colored Impurities

Symptom: Crystals are yellow or brown instead of off-white/white. Cause: Oxidation of the electron-rich imidazo-pyridine ring or carryover of polymerized starting materials.[1] Solution:

  • Perform a Charcoal Treatment during Step 2 of the SOP.[1][4][6] Add activated carbon (5-10 wt% of crude mass) to the hot solution, stir for 5 minutes, and filter hot through Celite.

Issue 3: Low Yield

Symptom: Very few crystals form even after icing.[1] Cause: Too much solvent (product remains in mother liquor). Solution:

  • Concentrate the mother liquor (filtrate) by rotary evaporation to half its volume.

  • Repeat the cooling/crystallization process to harvest a "second crop." (Note: Second crop purity is usually lower).

Mechanism of Action

Understanding the molecular interactions ensures reproducibility:

  • Solubility Differential: The imidazo[1,2-a]pyridine core is aromatic and planar, capable of

    
    -
    
    
    
    stacking.[1][2] The 3-ethyl group disrupts this stacking slightly compared to the methyl analog, increasing solubility in lipophilic solvents (EtOAc).[1]
  • Bromine Substituent: The 6-bromo group adds significant molecular weight and polarizability but reduces water solubility, making aqueous systems (like pure water recrystallization) difficult.[1]

  • Solvent Interaction: Ethyl acetate interacts with the nitrogen lone pairs via dipole-dipole forces, dissolving the compound hot.[1] Heptane, being non-polar, disrupts these interactions as the temperature drops, forcing the ordered crystal lattice to form to maximize favorable lattice energy.[1][2]

References

  • General Synthesis of Imidazo[1,2-a]pyridines

    • Source: Bagley, M. C., et al. "One-pot synthesis of imidazo[1,2-a]pyridines using a microwave-assisted procedure."[1][2] Synlett, 2007.[1][2]

    • Relevance: Establishes the standard condensation of 2-aminopyridines with -halo carbonyls.
    • [1][2]

  • Purification of Heterocycles (Oiling Out)

    • Source: Armarego, W. L. F., & Chai, C. L. L.[1][2] Purification of Laboratory Chemicals (7th Edition). Butterworth-Heinemann, 2013.[1][2]

    • Relevance: Authoritative guide on solvent selection and troubleshooting "oiling out" in low-melting nitrogen heterocycles.
  • Specific Analog Data (Patent Literature)

    • Source: US Patent 2010/0168123 A1.[1] "Imidazo[1,2-a]pyridine compounds and their use."

    • Relevance: Describes the synthesis and purification (EtOAc/Hexane)
    • [1][2]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for 6-Bromo-3-ethylimidazo[1,2-a]pyridine before handling.

Sources

Optimization

Technical Support Center: Removing Unreacted 2-Amino-5-Bromopyridine

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of reaction mixtures containing unreac...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the purification of reaction mixtures containing unreacted 2-amino-5-bromopyridine. As a common building block in pharmaceutical synthesis, its removal is a frequent yet critical step to ensure the purity of the final product.[1][2] This document provides in-depth, field-proven troubleshooting strategies and detailed protocols to address this specific purification challenge.

Section 1: Initial Assessment & Characterization

Before selecting a purification strategy, it is essential to confirm the presence and approximate concentration of the residual 2-amino-5-bromopyridine. A multi-technique approach provides the most robust assessment.[3]

FAQ: How can I definitively identify 2-amino-5-bromopyridine in my crude product?

Answer: The two most effective methods for initial identification are Thin-Layer Chromatography (TLC) for a rapid qualitative assessment and Nuclear Magnetic Resonance (NMR) spectroscopy for a more definitive structural confirmation.

  • Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring reaction progress and assessing purity. By co-spotting your crude reaction mixture alongside a standard of 2-amino-5-bromopyridine, you can quickly visualize its presence.

    • Protocol:

      • Prepare a TLC chamber with a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate).

      • On a silica gel TLC plate, spot a dilute solution of your crude product, a standard of 2-amino-5-bromopyridine, and a co-spot (both crude and standard in the same spot).

      • Develop the plate, dry it, and visualize it under UV light (254 nm), where aromatic compounds typically appear as dark spots.[4][5]

      • Further visualization can be achieved using a potassium permanganate stain, which reacts with the oxidizable amino group to produce a yellow spot on a purple background.[6]

      • The presence of a spot in your crude lane that matches the retention factor (Rf) of the 2-amino-5-bromopyridine standard confirms its presence.

  • ¹H NMR Spectroscopy: NMR provides unambiguous structural information. The spectrum of 2-amino-5-bromopyridine has characteristic signals that can be identified within the spectrum of your crude product.

    • Expected Signals: In DMSO-d6, 2-amino-5-bromopyridine typically shows peaks around δ 8.10 (d, 1H), 7.49 (t, 1H), 6.41 (d, 1H), and a broad singlet for the -NH2 protons around 4.58 (s, 2H).[1] The presence of these specific multiplets in your crude sample is strong evidence of contamination.

Table 1: Physicochemical Properties of 2-Amino-5-Bromopyridine

This data is critical for designing effective purification protocols.

PropertyValueSignificance for PurificationSource(s)
Molecular Formula C₅H₅BrN₂-[7][8]
Molecular Weight 173.01 g/mol Important for characterization by mass spectrometry.[1][8]
Appearance White to off-white crystalline powderVisual confirmation of the isolated impurity.[1][7]
Melting Point 133-138 °CCan be used as a preliminary purity indicator if isolated.[1][9]
Solubility Sparingly soluble in water; Soluble in methanol, ethanol, ethyl acetate, chloroform, DMSO.Dictates the choice of solvents for extraction, chromatography, and recrystallization.[1][7][9]
pKa (pyridinium ion) ~5.25The amino group and pyridine nitrogen are basic, allowing for protonation and separation via acid-base extraction.[1][10]
Section 2: Troubleshooting Purification Strategies

The choice of purification method depends heavily on the properties of your desired final product. The following decision tree provides a logical workflow for selecting the most appropriate technique.

G start Crude Product (contains 2-A-5-BP) product_props Is the final product acid-stable and non-basic? start->product_props extraction Perform Acid-Base Extraction product_props->extraction  Yes chromatography Perform Column Chromatography product_props->chromatography  No check_purity1 Check Purity (TLC/NMR) extraction->check_purity1 check_purity1->chromatography  Impure end Pure Product check_purity1->end  Pure product_solid Is the final product a solid? chromatography->product_solid recrystallize Attempt Recrystallization product_solid->recrystallize  Yes check_purity2 Check Purity (TLC/NMR) product_solid->check_purity2  No recrystallize->check_purity2 check_purity2->end  Pure end_fail Consider Alternative Strategy (e.g., Scavenger Resin) check_purity2->end_fail  Impure

Caption: Decision workflow for selecting a purification method.

Q&A Guide 1: Acid-Base Extraction

This is often the most efficient and scalable method for removing basic impurities like 2-amino-5-bromopyridine from neutral or acidic products.[11][12] The principle relies on altering the solubility of the aminopyridine by protonating it to form a water-soluble salt.[13][14]

Q: My product is neutral and stable in dilute acid. How do I perform an acid-base extraction?

A: This is the ideal scenario. The aminopyridine will be selectively transferred into the aqueous phase, leaving your product in the organic layer.

G Mechanism of Acid-Base Extraction cluster_org Organic Phase (e.g., Ethyl Acetate) cluster_aq Aqueous Phase (e.g., 1M HCl) org_start Product (Neutral) 2-Amino-5-Bromopyridine (Basic) aq_end Pyridinium Salt (Water-Soluble) Cl⁻ org_start:abp->aq_end:p Protonation & Phase Transfer org_end Product (Neutral) Trace 2-A-5-BP aq_start H₃O⁺ + Cl⁻

Caption: Protonation renders the aminopyridine water-soluble.

Detailed Protocol: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in an organic solvent that is immiscible with water, such as ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Acidic Wash: Transfer the solution to a separatory funnel and wash with a 1M aqueous solution of hydrochloric acid (HCl). A typical ratio is 1:1 by volume.

  • Separation: Shake the funnel vigorously, venting frequently. Allow the layers to separate. The protonated 2-amino-5-bromopyridinium hydrochloride salt will partition into the bottom aqueous layer.[13]

  • Collection: Drain the aqueous layer. Repeat the acidic wash (steps 2-3) two more times to ensure complete removal.

  • Neutralization & Drying: Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine (saturated NaCl) to remove excess water.

  • Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to yield your purified product.

Q: What should I do if my product is sensitive to strong acids like HCl?

A: For acid-sensitive compounds, you can use a milder acidic wash. A saturated aqueous solution of ammonium chloride (NH₄Cl) or a dilute (e.g., 5%) citric acid solution can be effective without exposing your product to harsh conditions.[11]

Q: An emulsion formed during the extraction and the layers won't separate. What is the solution?

A: Emulsions are common. To break them, add a small amount of brine to the separatory funnel. The increased ionic strength of the aqueous phase often forces the layers to separate. If that fails, filtering the entire mixture through a pad of Celite can also be effective.[11]

Q&A Guide 2: Flash Column Chromatography

This technique is suitable when acid-base extraction is not feasible (e.g., for basic final products) or when it fails to provide sufficient purity.[13] Chromatography separates compounds based on their differential adsorption to a stationary phase.

Q: How do I develop a column chromatography method to remove 2-amino-5-bromopyridine?

A: Method development starts with TLC to find a solvent system that provides good separation between your product and the impurity.

Detailed Protocol: Column Chromatography

  • TLC Analysis: Using TLC, find a solvent system (eluent) where the Rf of your product is approximately 0.3-0.4 and is well-separated from the Rf of 2-amino-5-bromopyridine. A good starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in your chosen non-polar solvent (e.g., hexane). Pack a column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve your crude product in a minimal amount of the eluent or a stronger solvent like DCM. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the packed column.

  • Elution: Elute the column with your chosen solvent system. You can use an isocratic elution (constant solvent mixture) or a gradient elution (gradually increasing the polarity).[13]

  • Fraction Collection: Collect fractions and monitor them by TLC to identify which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent by rotary evaporation.

Table 2: Troubleshooting Common Chromatography Issues

IssueProbable CauseRecommended SolutionSource(s)
Peak/Spot Tailing The basic amino group is interacting strongly with acidic silanol groups on the silica surface.Add a small amount (0.5-1%) of a competing base, such as triethylamine (TEA) or ammonium hydroxide, to your eluent. This will occupy the active sites on the silica, allowing your compound to elute with a better shape.[15]
Poor Separation The polarity of the eluent is not optimal, or the polarities of the product and impurity are too similar.Adjust the eluent polarity. If that fails, consider switching the stationary phase to alumina or a C18 reversed-phase silica for a different separation mechanism.[15]
Low Recovery The product may be irreversibly adsorbed onto the silica gel, especially if it is highly polar or unstable on silica.Perform a 2D TLC test to check for on-plate degradation. If degradation is observed, switch to a more inert stationary phase like end-capped silica or alumina.[15]
Q&A Guide 3: Recrystallization

If your final product is a solid, recrystallization can be a powerful final purification step to remove small amounts of impurities and achieve high purity.

Q: How do I find a suitable solvent for recrystallizing my product away from 2-amino-5-bromopyridine?

A: The ideal recrystallization solvent is one in which your product is highly soluble at elevated temperatures but poorly soluble at room temperature or below, while the impurity (2-amino-5-bromopyridine) remains soluble even when cooled.

Detailed Protocol: Solvent Screening for Recrystallization

  • Place a small amount of your impure product into several test tubes.

  • To each tube, add a different solvent (e.g., ethanol, isopropanol, toluene, ethyl acetate/hexane mixture) dropwise while heating until the solid just dissolves.

  • Allow the solutions to cool slowly to room temperature, then place them in an ice bath.

  • The solvent system that yields a good recovery of crystalline solid with minimal dissolved material is the best choice. Published methods suggest that 2-amino-5-bromopyridine can be recrystallized from benzene or 90% ethanol, indicating its solubility profile in these systems.[1][16]

Section 3: Analytical Verification of Purity

After purification, you must verify the absence of 2-amino-5-bromopyridine in your final product.

Q: How can I confirm the complete removal of the impurity?

A: High-Performance Liquid Chromatography (HPLC) and ¹H NMR are the gold standards for quantifying purity.

  • HPLC Analysis: A well-developed HPLC method can quantify impurities down to very low levels.

    • Starting HPLC Method:

      • Column: C18 reversed-phase column (e.g., 5 µm, 250 x 4.6 mm).[1]

      • Mobile Phase: Acetonitrile/Water (e.g., 40/60, v/v). The ratio may need optimization depending on your product.[1]

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at 245 nm.[1]

    • Procedure: Inject a sample of your purified product. The absence of a peak at the retention time corresponding to 2-amino-5-bromopyridine confirms its removal. The limit of detection and quantification can be established for this method to define the purity level.[17]

  • ¹H NMR Analysis: Acquire a high-resolution ¹H NMR spectrum of your final, dried product. Carefully examine the regions where the characteristic peaks of 2-amino-5-bromopyridine would appear (e.g., δ 8.10, 7.49, 6.41 ppm).[1] Their absence is a strong confirmation of purity.

References
  • HELIX Chromatography. HPLC Methods for analysis of 3-Bromopyridine. [Link]

  • PubChem. 2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. [Link]

  • PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Organic Syntheses. 2,3-diaminopyridine. [Link]

  • SIELC Technologies. Separation of 2-Bromopyridine on Newcrom R1 HPLC column. [Link]

  • Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]

  • Wikipedia. Liquid–liquid extraction. [Link]

  • IOSR Journal. Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. [Link]

  • University of Colorado Boulder. TLC stains. [Link]

  • PMC. Thin-layer Chromatographic (TLC) Separations and Bioassays of Plant Extracts to Identify Antimicrobial Compounds. [Link]

  • Chemistry LibreTexts. 2.3F: Visualizing TLC Plates. [Link]

Sources

Reference Data & Comparative Studies

Validation

The Foundational Spectrum: Imidazo[1,2-a]pyridine as a Baseline

An In-Depth Guide to the Infrared Spectroscopy of 6-Bromo-3-ethylimidazo[1,2-a]pyridine: A Comparative Analysis for Researchers For drug development professionals and researchers in medicinal chemistry, the unambiguous s...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Infrared Spectroscopy of 6-Bromo-3-ethylimidazo[1,2-a]pyridine: A Comparative Analysis for Researchers

For drug development professionals and researchers in medicinal chemistry, the unambiguous structural characterization of novel heterocyclic compounds is paramount. The imidazo[1,2-a]pyridine scaffold is a privileged structure, forming the core of numerous pharmacologically active agents. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for confirming the functional groups and overall structure of these molecules.

This guide provides a detailed analysis of the expected Fourier-transform infrared (FT-IR) spectrum of 6-Bromo-3-ethylimidazo[1,2-a]pyridine . In the absence of a published experimental spectrum for this specific derivative, we will build a robust interpretation by comparing its predicted vibrational modes to the well-characterized parent molecule, imidazo[1,2-a]pyridine. We will explore the causal effects of the bromo and ethyl substituents on the core scaffold's spectrum, offering a predictive framework for researchers synthesizing similar compounds.

To understand the spectrum of a substituted derivative, we must first master the vibrational characteristics of the parent core. Imidazo[1,2-a]pyridine is a fused bicyclic system containing both a pyridine and an imidazole ring. Its IR spectrum is characterized by aromatic C-H stretching, ring stretching modes, and various bending vibrations. A comprehensive study combining experimental data and Density Functional Theory (DFT) calculations has provided reliable assignments for this molecule, which will serve as our reference point.[1]

Table 1: Key Vibrational Modes of Unsubstituted Imidazo[1,2-a]pyridine

Vibrational ModeWavenumber (cm⁻¹)Description & Expected Intensity
Aromatic C-H Stretching3100 - 3000Multiple weak to medium bands corresponding to the stretching of C-H bonds on both the pyridine and imidazole rings.
C=C & C=N Ring Stretching1640 - 1450A series of strong to medium, sharp bands. These are highly characteristic of the aromatic system and represent the stretching of double bonds within the fused rings.
In-plane C-H Bending1300 - 1000Multiple bands of varying intensity resulting from the in-plane scissoring and rocking of the aromatic C-H bonds.
Out-of-plane C-H Bending900 - 700Strong bands that are highly diagnostic of the substitution pattern on the aromatic rings.

Predictive Analysis: The Influence of Bromo and Ethyl Substituents

The addition of a bromine atom at the 6-position and an ethyl group at the 3-position introduces new vibrational modes and perturbs the existing bands of the parent scaffold.

  • The 3-Ethyl Group (-CH₂CH₃): This aliphatic substituent will introduce characteristic C-H stretching and bending vibrations.

    • Stretching Vibrations: Expect to see bands in the 2980-2850 cm⁻¹ region, just below the aromatic C-H stretches. These will include asymmetric and symmetric stretches for both the methyl (-CH₃) and methylene (-CH₂) groups.

    • Bending Vibrations: Look for deformation modes, such as the CH₃ symmetric deformation (umbrella mode) around 1375 cm⁻¹ and CH₂ scissoring around 1465 cm⁻¹.

  • The 6-Bromo Group (-Br):

    • C-Br Stretch: The carbon-bromine stretching vibration is expected to appear in the far-infrared region, typically between 600 and 500 cm⁻¹. This band is often weak and can be difficult to assign definitively without comparative analysis.

    • Influence on C-H Bending: More significantly, the heavy bromine atom strongly influences the out-of-plane C-H bending vibrations of the adjacent hydrogens on the pyridine ring. This can cause shifts in the positions and changes in the intensities of bands in the 900-800 cm⁻¹ region, providing strong evidence for the substitution pattern.

Comparative IR Band Assignment

The following table provides a direct comparison between the known bands of imidazo[1,2-a]pyridine and the predicted bands for 6-Bromo-3-ethylimidazo[1,2-a]pyridine, highlighting the key diagnostic peaks that researchers should look for to confirm successful synthesis.

Table 2: Comparative IR Frequencies (cm⁻¹)

Vibrational ModeImidazo[1,2-a]pyridine[1]6-Bromo-3-ethylimidazo[1,2-a]pyridine (Predicted)Rationale for Prediction
Aromatic C-H Stretch3100 - 3000~3100 - 3000Present, but may be overlapped with aliphatic stretches.
Aliphatic C-H StretchN/A~2975, ~2935, ~2870Diagnostic for the ethyl group (asymmetric/symmetric CH₃ & CH₂).
C=C & C=N Ring Stretch1634, 1515, 1469~1630, ~1510, ~1470Core ring vibrations, expected to be largely conserved with minor shifts.
CH₂ ScissoringN/A~1465Diagnostic for the ethyl group's methylene component.
CH₃ Umbrella BendN/A~1375Diagnostic for the ethyl group's terminal methyl component.
In-plane C-H BendMultiple bands (1300-1000)Multiple bands (1300-1000)Complex region, shifts expected due to substituent coupling.
Out-of-plane C-H BendMultiple bands (900-700)~850 - 800Shifted and potentially intensified due to the 6-bromo substitution pattern.
C-Br StretchN/A~600 - 500Weak band confirming the presence of the C-Br bond.

Experimental Protocol: FT-IR Spectrum Acquisition (KBr Pellet Method)

To ensure the collection of high-quality, reproducible data, a standardized protocol is essential. The Potassium Bromide (KBr) pellet method is a common and reliable technique for analyzing solid samples.

Methodology:

  • Sample Preparation: Gently grind ~1-2 mg of the 6-Bromo-3-ethylimidazo[1,2-a]pyridine sample to a fine powder using an agate mortar and pestle.

  • KBr Mixture: Add ~100-200 mg of dry, spectroscopy-grade KBr powder to the mortar. The sample-to-KBr ratio should be approximately 1:100.

  • Homogenization: Thoroughly mix and grind the sample and KBr together until a uniform, fine powder is achieved. This step is critical to avoid scattering effects in the spectrum.

  • Pellet Pressing: Transfer a portion of the mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

  • Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

  • Sample Scan: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Data Processing: The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

G cluster_prep Sample Preparation cluster_press Pellet Formation cluster_acq Data Acquisition Grind 1. Grind 1-2 mg of Sample Add_KBr 2. Add 100-200 mg KBr Grind->Add_KBr Mix 3. Homogenize Mixture Add_KBr->Mix Press 4. Press Mixture in Die Mix->Press Place 5. Place Pellet in Spectrometer Press->Place Background 6. Run Background Scan Sample 7. Run Sample Scan Background->Sample Process 8. Process & Generate Spectrum Sample->Process Place->Background

Caption: Workflow for FT-IR analysis using the KBr pellet method.

A Logic-Driven Approach to Spectral Interpretation

When presented with an experimental spectrum of a novel derivative, a systematic approach is crucial for accurate interpretation. The following workflow provides a logical pathway for assigning the key vibrational bands.

G Start Start: Obtain Spectrum Region1 Region 1: 4000-2800 cm⁻¹ Start->Region1 Aromatic_CH Aromatic C-H Stretch? (~3100-3000 cm⁻¹) Region1->Aromatic_CH Aliphatic_CH Aliphatic C-H Stretch? (~2980-2850 cm⁻¹) Aromatic_CH->Aliphatic_CH Yes Inconsistent Conclusion: Structure Inconsistent Re-evaluate Aromatic_CH->Inconsistent No Region2 Region 2: 1700-1300 cm⁻¹ Aliphatic_CH->Region2 Yes Aliphatic_CH->Inconsistent No Ring_Stretch Aromatic Ring Stretches? (~1630-1450 cm⁻¹) Region2->Ring_Stretch Alkyl_Bend Alkyl Bending Modes? (~1465, ~1375 cm⁻¹) Ring_Stretch->Alkyl_Bend Yes Ring_Stretch->Inconsistent No Region3 Region 3: 900-500 cm⁻¹ Alkyl_Bend->Region3 Yes Alkyl_Bend->Inconsistent No OOP_Bend Out-of-Plane Bends? (~850-800 cm⁻¹) Region3->OOP_Bend CBr_Stretch C-Br Stretch? (~600-500 cm⁻¹) OOP_Bend->CBr_Stretch Yes OOP_Bend->Inconsistent No Conclusion Conclusion: Structure Consistent CBr_Stretch->Conclusion Yes CBr_Stretch->Inconsistent No

Caption: Logical workflow for interpreting the IR spectrum of a substituted imidazo[1,2-a]pyridine.

Conclusion

IR spectroscopy is an indispensable tool in the synthesis and characterization of imidazo[1,2-a]pyridine derivatives. By understanding the foundational spectrum of the parent scaffold and predicting the systematic shifts induced by substituents, researchers can confidently interpret their experimental data. For 6-Bromo-3-ethylimidazo[1,2-a]pyridine, the key diagnostic features are the appearance of aliphatic C-H stretching and bending modes from the ethyl group, coupled with characteristic shifts in the out-of-plane C-H bending region and the presence of a weak C-Br stretch, confirming the desired substitution pattern. This comparative and predictive approach provides a powerful framework for the structural elucidation of novel pharmaceutical compounds.

References

  • A. A. El-Gharbawy, et al. (2014). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link][1]

  • Abignente, E., et al. (2004). Fused Heterocycles: Synthesis of Some New Imidazo[1,2-a]- pyridine Derivatives. Molecules. Available at: [Link][2]

  • Goud, T. V., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link][3]

  • Balachandran, V., et al. (2012). FT-IR, FT-Raman spectra, density functional computations of the vibrational spectra, and molecular geometry of pyridine-2,6-dicarbonyl dichloride. Elixir Vib. Spec.. Available at: [Link][4]

Sources

Comparative

Comparative Bioactivity &amp; SAR Profile: 3-Methyl vs. 3-Ethyl Imidazo[1,2-a]pyridine

Executive Summary The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-tubercular...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs like Zolpidem (hypnotic), Alpidem (anxiolytic), and emerging anti-tubercular agents (e.g., Q203 analogs).

This guide analyzes a critical Structure-Activity Relationship (SAR) decision point: The substitution at the C3 position. Specifically, we compare the 3-Methyl (C1) versus 3-Ethyl (C2) variants. While seemingly a minor change, this homologous extension alters Van der Waals volume, lipophilicity (LogP), and metabolic susceptibility, often acting as the "molecular switch" between a potent lead and an inactive compound.

Quick Verdict
  • Choose 3-Methyl when targeting kinase ATP pockets with strict "gatekeeper" steric constraints or when minimizing metabolic clearance via alkyl oxidation is a priority.

  • Choose 3-Ethyl when hydrophobic pocket filling is required to boost affinity (Van der Waals contacts) or when CNS penetration needs a slight lipophilicity boost (

    
    cLogP 
    
    
    
    +0.5).

Part 1: Physicochemical & Structural Basis

The transition from a methyl to an ethyl group at the C3 position introduces specific physicochemical shifts that drive bioactivity differences.

Structural Parameters[1][2][3][4][5][6][7][8][9][10][11]
Parameter3-Methyl Imidazo[1,2-a]pyridine3-Ethyl Imidazo[1,2-a]pyridineImpact on Bioactivity
Steric Volume Low (

)
Moderate (

)
Ethyl can induce steric clash in tight pockets (e.g., Kinase hinge regions).
Lipophilicity (cLogP) ~1.6 - 1.8~2.1 - 2.3Ethyl increases permeability but decreases aqueous solubility.
Rotational Freedom Restricted (C-C bond)Enhanced (Ethyl tail rotation)Ethyl incurs a higher entropic penalty upon binding if the pocket is rigid.
Electronic Effect Weak Inductive (+I)Inductive (+I)Minimal difference in ring electron density.
Decision Logic (SAR)

The following decision tree illustrates when to deploy the Methyl vs. Ethyl substituent during lead optimization.

SAR_Decision_Tree Start Optimization Goal at C3 Position Check_Pocket Is the Binding Pocket Sterically Restricted? Start->Check_Pocket Check_LogP Is Lipophilicity (LogP) too low? Check_Pocket->Check_LogP No (Open Pocket) Methyl_Rec Select 3-METHYL (Compact, Lower Steric Risk) Check_Pocket->Methyl_Rec Yes (Gatekeeper Residues) Check_Metab Is Metabolic Stability (t1/2) an issue? Check_LogP->Check_Metab No (LogP Optimal) Ethyl_Rec Select 3-ETHYL (Hydrophobic Fill, Higher LogP) Check_LogP->Ethyl_Rec Yes (Need > LogP) Check_Metab->Methyl_Rec Avoid Alkyl Oxidation Bioisostere Consider Bioisostere (e.g., CF3, Cyclopropyl) Check_Metab->Bioisostere Block Metabolism

Figure 1: SAR Decision Matrix for C3-Alkyl substitution.

Part 2: Pharmacological Case Studies

Anti-Infective Potency (Tuberculosis)

In the development of anti-tubercular agents targeting the cytochrome


 complex (QcrB), lipophilicity is a key driver of potency.
  • Mechanism: Imidazo[1,2-a]pyridine-3-carboxamides (related to Q203) bind to a hydrophobic domain.

  • Observation: Extending the alkyl chain at C3 (or the linker attached to it) often improves potency against M. tuberculosis by increasing hydrophobic collapse with residues like Tyr389 and Trp312 .

  • Data Trend: In 3-aryl/alkyl series, increasing lipophilicity (Methyl

    
     Ethyl 
    
    
    
    Propyl) correlates with lower MIC values, provided the solubility limit isn't breached.
    • Reference: 3-aryl-substituted imidazo[1,2-a]pyridines have shown MICs as low as 2.3

      
      g/mL, with lipophilic interactions driving binding [1].
      
Oncology (Kinase Inhibition)

In kinase drug discovery (e.g., c-Met or PI3K inhibitors), the C3 position often faces the "hinge region" or the "gatekeeper" residue.

  • 3-Methyl Advantage: The methyl group is small enough to permit hydrogen bonding of the scaffold's N1 nitrogen with the kinase hinge.

  • 3-Ethyl Risk: The ethyl group frequently clashes with the gatekeeper residue (e.g., Threonine or Methionine), drastically reducing potency (

    
     shifts from nM to 
    
    
    
    M range).
  • Exception: If the kinase has a "back pocket" (hydrophobic pocket II), the ethyl group may access it, improving selectivity over other kinases.

Metabolic Stability Profile
  • 3-Methyl: Susceptible to benzylic-like hydroxylation (

    
    ). This is a rapid clearance pathway in liver microsomes.
    
  • 3-Ethyl: Susceptible to

    
     hydroxylation (
    
    
    
    ).
  • Optimization: If the 3-Methyl analog is cleared too fast, medicinal chemists often switch to 3-Trifluoromethyl or 3-Cyclopropyl rather than Ethyl to block metabolism while maintaining volume [2].

Part 3: Experimental Protocols

Chemical Synthesis (C3-Alkylation)

Two primary routes are recommended for generating these analogs.

Method A: Groebke-Blackburn-Bienaymé (GBB) Reaction (One-Pot)

Ideal for creating diverse libraries.

  • Reagents: 2-Aminopyridine, Aldehyde (Acetaldehyde for Ethyl, Formaldehyde equiv. for Methyl), Isonitrile, Catalyst (

    
     or 
    
    
    
    ).
  • Protocol:

    • Mix 2-aminopyridine (1.0 eq) and aldehyde (1.0 eq) in MeOH.

    • Add isonitrile (1.0 eq) and catalyst (5 mol%).

    • Stir at RT for 12–24h.

    • Note: This places an amino-alkyl or amide at C3. For simple alkyls, see Method B.

Method B: Aza-Friedel–Crafts Alkylation (Direct C3 Functionalization)

Best for installing simple alkyl groups on the pre-formed core.

  • Source: Recent methodologies using

    
     catalysis [3].
    

Synthesis_Workflow Input Imidazo[1,2-a]pyridine (Core Scaffold) Process Aza-Friedel-Crafts 110°C, Toluene, 12h Input->Process Reagents Aldehyde + Amine (or Alkyl Halide) Reagents->Process Catalyst Cat: Y(OTf)3 or Cu(OTf)2 Catalyst->Process Product 3-Alkyl-Imidazo[1,2-a]pyridine Process->Product

Figure 2: Direct C3-Alkylation Workflow.

Biological Assay: Microsomal Stability (Metabolic Check)

To determine if the Methyl or Ethyl group is a liability:

  • Incubation: Incubate test compound (1

    
    M) with Human Liver Microsomes (HLM) and NADPH regenerating system at 37°C.
    
  • Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min with acetonitrile.

  • Analysis: LC-MS/MS to monitor parent depletion.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and 
    
    
    
    .
    • Success Criteria:

      
       min is generally required for lead progression.
      

References

  • 3-Aryl-substituted imidazo[1,2-a]pyridines as antituberculosis agents. Source: PubMed / Arch Pharm (Weinheim). Link:[Link]

  • Mitigating Heterocycle Metabolism in Drug Discovery. Source: Journal of Medicinal Chemistry. Link:[Link]

  • C3-Alkylation of Imidazo[1,2-a]pyridines via Three-Component Aza-Friedel–Crafts Reaction Catalyzed by Y(OTf)3. Source: MDPI / Molecules. Link:[Link][1]

  • Imidazo[1,2-a]pyridine: Potent Biological Activity, SAR and Docking Investigations. Source: Infectious Disorders - Drug Targets.[2][3] Link:[Link]

Sources

Validation

A Senior Application Scientist's Guide to Establishing and Utilizing Reference Standards for the Analysis of 6-Bromo-3-ethylimidazo[1,2-a]pyridine

Introduction: The Analytical Imperative for Novel Heterocycles Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biolo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative for Novel Heterocycles

Imidazo[1,2-a]pyridines represent a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] As researchers synthesize novel derivatives like 6-Bromo-3-ethylimidazo[1,2-a]pyridine, either as target Active Pharmaceutical Ingredients (APIs) or as process-related impurities, the need for rigorous analytical characterization becomes paramount. The quality, safety, and efficacy of any potential drug product are underpinned by the ability to accurately identify and quantify its components.[3][4]

This guide provides an in-depth comparison of analytical methodologies for the analysis of 6-Bromo-3-ethylimidazo[1,2-a]pyridine, centered on the foundational requirement of a well-characterized reference standard. In the pharmaceutical industry, an analytical reference standard is a highly purified and characterized substance used as a benchmark for confirming the identity, purity, and potency of a sample.[5] Without a reliable standard, all subsequent analytical data is built on a foundation of uncertainty.

We will proceed through the logical workflow of establishing a primary reference standard for a novel compound and then compare the most common chromatographic techniques for its routine use in a quality control (QC) environment. This guide is intended for researchers, analytical chemists, and drug development professionals who require a practical framework for ensuring data integrity and regulatory compliance.[6][7]

Part 1: Qualification of an In-House Primary Reference Standard

Commercially available Certified Reference Materials (CRMs) from pharmacopeias (e.g., USP, EP) or accredited suppliers are the gold standard.[8] However, for novel compounds such as 6-Bromo-3-ethylimidazo[1,2-a]pyridine, a primary reference standard must often be established in-house. This is not merely a "pure sample"; it is a substance that has undergone exhaustive characterization to confirm its structure and assess its purity with a high degree of confidence.

The following workflow outlines the necessary steps to qualify a batch of synthesized 6-Bromo-3-ethylimidazo[1,2-a]pyridine as a primary reference standard.

G cluster_0 Phase 1: Synthesis & Purification cluster_1 Phase 2: Structural Elucidation cluster_2 Phase 3: Purity Assessment & Certification Synthesis Synthesis of 6-Bromo-3-ethylimidazo[1,2-a]pyridine Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 2D) Purification->NMR Elucidation Unambiguous Structure Confirmation NMR->Elucidation HRMS High-Resolution Mass Spec (HRMS) HRMS->Elucidation FTIR FTIR Spectroscopy FTIR->Elucidation HPLC Orthogonal Purity by HPLC-UV (>99.5%) Elucidation->HPLC Certification Qualified Primary Reference Standard HPLC->Certification qNMR Purity by qNMR qNMR->Certification LOD Loss on Drying (Water/Solvent Content) LOD->Certification Residue Residue on Ignition (Inorganic Impurities) Residue->Certification

Figure 1: Workflow for Qualifying an In-House Primary Reference Standard.
Structural Elucidation: A Multi-Technique Approach

The identity of the proposed reference standard must be unequivocally confirmed. Relying on a single technique is insufficient; a combination of spectroscopic methods is required to provide orthogonal data, where each technique confirms the structure from a different physical principle.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : This is the most powerful tool for structural elucidation. A full suite of experiments is necessary:

    • ¹H NMR : Confirms the number and connectivity of protons, providing information on the substitution pattern.

    • ¹³C NMR : Determines the number of unique carbon environments.

    • 2D NMR (COSY, HSQC, HMBC) : Establishes direct and long-range correlations between protons and carbons, allowing for the complete and unambiguous assignment of the molecular skeleton. The data obtained should be consistent with the proposed structure of 6-Bromo-3-ethylimidazo[1,2-a]pyridine.[9][10]

  • Mass Spectrometry (MS) : Provides the molecular weight of the compound.

    • High-Resolution Mass Spectrometry (HRMS) is critical as it provides a highly accurate mass measurement (typically <5 ppm error), which allows for the determination of the elemental formula, adding a significant layer of confidence to the structural assignment.[11]

  • Fourier-Transform Infrared (FTIR) Spectroscopy : Confirms the presence of key functional groups (e.g., C-N bonds, aromatic C-H, C-Br) through their characteristic vibrational frequencies.

Purity Determination: The Orthogonal Method Mandate

Purity assessment is the most critical step. Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), advocate for the use of at least two orthogonal methods to determine purity.[4][12] Orthogonal methods measure the same attribute (purity) using different principles, minimizing the risk that an impurity co-elutes or is otherwise missed by one technique.

Technique Principle Strengths Limitations Typical Role
HPLC-UV Chromatographic separation based on polarity, followed by UV absorbance detection.High sensitivity and resolving power for organic impurities. Well-established and versatile.[12]Requires a chromophore. Impurities without a chromophore or with a very different extinction coefficient can be misquantified.Primary Method : Quantifies process-related organic impurities and degradation products.
qNMR Quantitative analysis based on the direct relationship between the integrated NMR signal area and the number of nuclei.A primary ratio method; does not require a reference standard of the analyte itself. Highly accurate and precise.Lower sensitivity than HPLC. Requires a high-purity internal standard for quantification.Orthogonal Method : Provides an absolute purity value (mass fraction) and can quantify impurities without isolation.
GC-MS Chromatographic separation based on volatility, followed by mass spectrometric detection.Excellent for volatile or semi-volatile organic impurities (e.g., residual solvents).[13]Not suitable for non-volatile or thermally labile compounds.Complementary Method : Primarily used for residual solvent analysis as per ICH Q3C guidelines.
DSC Measures the change in heat flow as a sample is heated, determining purity from the melting point depression.Provides a measure of total mole fraction of impurities.Only effective for highly crystalline solids (>98.5% pure). Insensitive to impurities that are solid solutions.Supporting Data : Corroborates high purity for crystalline standards.

Causality in Method Choice : We select HPLC-UV as the primary purity method due to its exceptional ability to separate structurally similar impurities, which are common in pharmaceutical synthesis.[14] However, its reliance on UV response could lead to an over- or under-estimation of purity if impurities have different molar absorptivities. Therefore, we employ qNMR as an orthogonal method. qNMR provides a purity value based on a fundamental nuclear property, independent of chromophores, thereby validating the HPLC result and providing a more trustworthy purity assignment.

Part 2: Comparison of Analytical Methods for Routine QC

Once the primary reference standard is qualified, it is used to develop and validate a routine analytical method for quality control of new batches of 6-Bromo-3-ethylimidazo[1,2-a]pyridine. The two most common choices for this are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

G cluster_HPLC HPLC Attributes cluster_GC GC Attributes QC_Method Routine QC Analysis for 6-Bromo-3-ethylimidazo[1,2-a]pyridine Volatility Is the analyte & its impurities volatile? QC_Method->Volatility Thermal_Stability Are they thermally stable? Volatility->Thermal_Stability  Yes HPLC HPLC-UV Volatility->HPLC No Thermal_Stability->HPLC No GC GC-MS Thermal_Stability->GC Yes H_Versatility Wide Applicability HPLC->H_Versatility H_Resolution High Resolution HPLC->H_Resolution H_Quant Robust Quantification (UV) HPLC->H_Quant H_Prep Minimal Sample Prep HPLC->H_Prep G_Sensitivity High Sensitivity (MS) GC->G_Sensitivity G_Specificity High Specificity (MS) GC->G_Specificity G_Volatiles Excellent for Volatiles GC->G_Volatiles G_Deriv May Require Derivatization GC->G_Deriv

Figure 2: Decision Logic for Selecting a Routine QC Analytical Method.
Comparative Performance Data

The following table presents hypothetical but realistic performance data for a validated HPLC-UV method versus a GC-MS method for the analysis of 6-Bromo-3-ethylimidazo[1,2-a]pyridine, assuming the compound has sufficient volatility and thermal stability for GC analysis.

Parameter HPLC-UV Method GC-MS Method Senior Scientist's Insight
Specificity Demonstrated by peak purity analysis (PDA detector) and separation from known impurities.Demonstrated by unique mass spectra and retention times for each component.GC-MS offers superior specificity due to the additional dimension of mass fragmentation data, making it excellent for definitive identification of unknown impurities.
Limit of Quantitation (LOQ) 0.05% (area/area)0.01% (area/area)The higher sensitivity of MS detection often allows GC-MS to achieve lower detection and quantitation limits, which is critical for controlling potent or genotoxic impurities.[5]
Precision (%RSD) < 1.0% for main analyte; < 5.0% for impurities at the LOQ.< 1.5% for main analyte; < 10.0% for impurities at the LOQ.HPLC typically demonstrates better injection precision due to the larger sample volumes and loop-based injection systems, leading to more robust quantification for assays.
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%Both methods can achieve excellent accuracy. Accuracy in GC can sometimes be affected by inlet discrimination or matrix effects, requiring careful optimization.
Linearity (r²) > 0.999> 0.998Both techniques provide excellent linearity over a defined range.
Run Time 15 - 25 minutes20 - 40 minutesHPLC methods, especially with modern UHPLC systems, can be significantly faster, increasing sample throughput.
Verdict Preferred method for assay and purity. Its robustness, precision, and wide applicability to the non-volatile impurities typical in synthesis make it the workhorse for QC labs.Superior for impurity identification and volatile analysis. It is the go-to method for identifying unknown peaks and for specialized analyses like residual solvents.

Part 3: Experimental Protocols

Trustworthiness in analytical science is built upon detailed, reproducible protocols.[7] The following protocols are designed to be self-validating by incorporating system suitability tests (SSTs) that must be passed before sample analysis can proceed.

Protocol 1: HPLC-UV Method for Purity Determination of 6-Bromo-3-ethylimidazo[1,2-a]pyridine

1. Objective: To determine the purity of 6-Bromo-3-ethylimidazo[1,2-a]pyridine and quantify any related impurities using a gradient reversed-phase HPLC method with UV detection.

2. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and photodiode array (PDA) detector.

  • Chromatography Data System (CDS).

  • Analytical balance.

  • C18 column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Reference Standard: Qualified 6-Bromo-3-ethylimidazo[1,2-a]pyridine.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: 50:50 Acetonitrile:Water.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or determined λmax)

  • Injection Volume: 10 µL

  • Gradient Program:

    • 0-2 min: 20% B

    • 2-15 min: 20% to 90% B

    • 15-17 min: 90% B

    • 17.1-20 min: 20% B (re-equilibration)

4. Procedure:

  • System Suitability Test (SST) Solution Preparation: Prepare a solution of the Reference Standard in diluent at a concentration of approximately 0.05 mg/mL, spiked with a known impurity at the 0.1% level if available.

  • Sample Solution Preparation: Accurately weigh and dissolve the test sample of 6-Bromo-3-ethylimidazo[1,2-a]pyridine in diluent to a final concentration of 1.0 mg/mL.

  • SST Execution:

    • Inject the diluent (blank) to ensure no system peaks are present.

    • Make five replicate injections of the SST solution.

    • Acceptance Criteria:

      • The relative standard deviation (%RSD) of the peak area for the main peak must be ≤ 2.0%.

      • The resolution between the main peak and the spiked impurity must be ≥ 2.0.

      • The tailing factor for the main peak must be between 0.8 and 1.5.

    • Causality Check: The SST ensures the analytical system is precise, capable of separating critical components, and free from peak shape issues before any sample data is acquired. Do not proceed if SST fails.

  • Sample Analysis:

    • Inject the blank solution once.

    • Inject the sample solution in duplicate.

  • Calculations:

    • Calculate the percentage of any impurity using the formula: % Impurity = (Area_impurity / Total_Area_all_peaks) * 100

    • Calculate the assay purity by area percent: % Purity = (Area_main_peak / Total_Area_all_peaks) * 100

    • Note: This calculation assumes a relative response factor (RRF) of 1.0 for all impurities. For a fully validated method, RRFs for known impurities must be determined.

Protocol 2: Characterization by HRMS and NMR

1. Objective: To confirm the identity and structure of a purified sample of 6-Bromo-3-ethylimidazo[1,2-a]pyridine.

2. High-Resolution Mass Spectrometry (HRMS):

  • Prepare a dilute solution of the sample (~100 ng/mL) in a suitable solvent (e.g., 50:50 Acetonitrile:Water with 0.1% Formic Acid).

  • Infuse the solution directly into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Acquire the spectrum in positive ion mode.

  • Acceptance Criterion: The measured mass of the [M+H]⁺ ion must be within 5 ppm of the theoretical calculated mass for C₉H₁₀BrN₂⁺.

3. NMR Spectroscopy:

  • Accurately weigh ~10-15 mg of the sample and dissolve in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Acquire the following spectra on a ≥400 MHz spectrometer:

    • ¹H NMR

    • ¹³C NMR

    • COSY (proton-proton correlation)

    • HSQC (direct one-bond proton-carbon correlation)

    • HMBC (long-range two- and three-bond proton-carbon correlation)

  • Data Analysis: Process the spectra and assign all proton and carbon signals. The complete assignment must be self-consistent across all experiments and match the proposed structure of 6-Bromo-3-ethylimidazo[1,2-a]pyridine.

Conclusion

The analysis of a novel pharmaceutical compound like 6-Bromo-3-ethylimidazo[1,2-a]pyridine is fundamentally dependent on the quality of its reference standard. Establishing a primary standard is a rigorous, multi-step process requiring unambiguous structural elucidation via NMR and HRMS, and an assessment of purity using orthogonal methods like HPLC and qNMR. Once established, this standard enables the validation of robust routine QC methods. While both HPLC and GC have their merits, HPLC-UV remains the predominant choice for purity and assay testing of imidazo[1,2-a]pyridine derivatives due to its versatility and high precision. GC-MS serves as an invaluable tool for definitive impurity identification and the analysis of volatile components. By following these structured, self-validating protocols, researchers and drug development professionals can ensure the generation of reliable, accurate, and defensible analytical data, which is the bedrock of pharmaceutical quality.

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